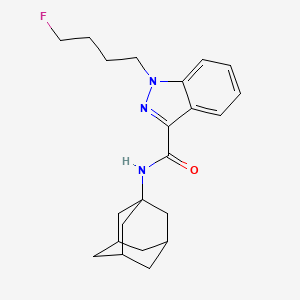

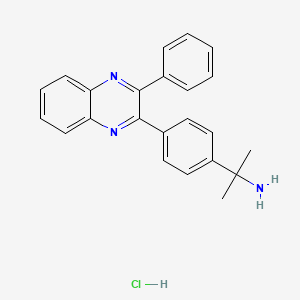

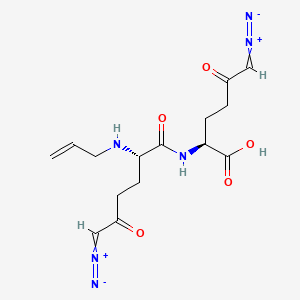

(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride

説明

This compound is a derivative of lipoic acid, which is a compound involved in energy metabolism . It also contains a trimethylammonium chloride group, which is a common component in certain types of surfactants and phase transfer catalysts .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information on the connectivity of the atoms, the presence of functional groups, and the three-dimensional structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the conditions under which it is used. The amide bond could potentially undergo hydrolysis or aminolysis reactions, while the trimethylammonium group could participate in phase transfer catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its structure and the presence of functional groups .科学的研究の応用

Mechanism of Action in Antitumor Compounds

(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride may have relevance in the study of antitumor drugs, particularly in understanding the role of hydrogen bonding in their mechanism of action. Although the exact compound isn't directly studied, related research underscores the importance of hydrogen bonding in the reactions of platinum antitumor drugs, where the N-H group in the amine seems crucial for activity and interaction with nucleic acids over proteins (Reedijk, 1992).

Coordination Chemistry and Ligand Applications

The compound's structure, which includes a sulfur-containing moiety, may contribute to its applications in coordination chemistry. Research on 1-(acyl/aroyl)-3-(substituted) thioureas, which share structural similarities, shows their extensive applications as ligands in coordination chemistry and highlights the significance of nitrogen substituents in intra- and intermolecular hydrogen-bonding interactions (Saeed, Flörke, & Erben, 2014).

Biological Monitoring of Occupational Exposure

While not directly related to (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride, studies on the urinary excretion of solvents provide insights into the biological monitoring of occupational exposure to various chemicals. This research can be pivotal for understanding the biological impact of exposure to complex chemicals in professional settings (Gobba et al., 1997).

Biogenic Amines in Fish Safety and Quality

The relevance of amines in food safety, particularly in fish, might intersect with the study of (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride due to the compound's amine structure. Biogenic amines are critical in determining fish safety and quality, and their role in intoxication, spoilage, and nitrosamine formation is a significant area of study (Bulushi et al., 2009).

Safety And Hazards

将来の方向性

特性

CAS番号 |

1808266-58-1 |

|---|---|

製品名 |

(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride |

分子式 |

C13H26ClNO2S2 |

分子量 |

327.93 |

IUPAC名 |

(R)-2-((5-(1,2-dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride |

InChI |

InChI=1S/C13H26NO2S2.ClH/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1 |

InChIキー |

QMADNKDMPGZUKN-UTONKHPSSA-M |

SMILES |

C[N+](C)(C)CCOC(CCCC[C@H]1SSCC1)=O.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

EV-06; alpha-LACE; EV06; alphaLACE; EV 06; alpha LACE |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)